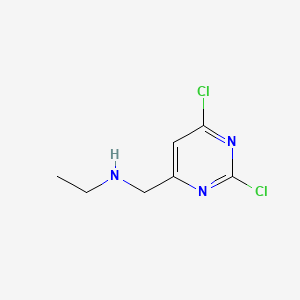

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine

Description

Properties

IUPAC Name |

N-[(2,6-dichloropyrimidin-4-yl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9Cl2N3/c1-2-10-4-5-3-6(8)12-7(9)11-5/h3,10H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEQCHAKBQRVWDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC(=NC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693764 | |

| Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-58-8 | |

| Record name | N-[(2,6-Dichloropyrimidin-4-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for N-((2,6-dichloropyrimidin-4-yl)methyl)ethanamine, a key intermediate in the development of various pharmacologically active compounds. The synthesis commences with the readily available 2,4,6-trichloropyrimidine and proceeds through a strategic functionalization at the C4 position. This guide elucidates the underlying chemical principles, provides detailed, step-by-step experimental protocols, and discusses the critical parameters that influence reaction outcomes. The presented pathway is designed to be both scalable and reproducible, making it suitable for laboratory-scale research and potential scale-up operations.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in a multitude of biological interactions, particularly as a hinge-binding motif in protein kinase inhibitors.[1] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. N-((2,6-dichloropyrimidin-4-yl)methyl)ethanamine is a valuable building block that incorporates a flexible aminoalkyl side chain at the C4 position of a dichlorinated pyrimidine core, a substitution pattern frequently encountered in potent kinase inhibitors.[3][4][5] This guide details a reliable synthetic route to this important intermediate, providing researchers with the necessary information to produce it efficiently and in high purity.

Synthesis Pathway Overview

The synthesis of N-((2,6-dichloropyrimidin-4-yl)methyl)ethanamine is achieved through a two-step sequence starting from 2,4,6-trichloropyrimidine. The key strategic element is the selective functionalization of the C4 position, which is the most electrophilic site on the pyrimidine ring and, therefore, the most susceptible to nucleophilic attack.[6][7]

The overall synthesis can be summarized as follows:

-

Synthesis of 2,6-Dichloropyrimidine-4-carbaldehyde: This crucial intermediate is prepared from a dihydroxypyrimidine precursor, which is first formylated and then chlorinated.

-

Reductive Amination: The aldehyde functional group of 2,6-dichloropyrimidine-4-carbaldehyde is then converted to the desired secondary amine via a reductive amination reaction with ethanamine.

This two-step approach offers a high degree of control and generally provides good overall yields.

Start [label="2,4,6-Trichloropyrimidine", shape=ellipse, fillcolor="#FBBC05"]; Intermediate1 [label="2,6-Dichloropyrimidine-4-carbaldehyde"]; FinalProduct [label="N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate1 [label="Vilsmeier-Haack type reaction\n(on dihydroxy precursor) &\nChlorination"]; Intermediate1 -> FinalProduct [label="Reductive Amination\n(Ethanamine, Reducing Agent)"]; }

Figure 1: Overall synthesis pathway for N-((2,6-dichloropyrimidin-4-yl)methyl)ethanamine.

Step 1: Synthesis of 2,6-Dichloropyrimidine-4-carbaldehyde

The synthesis of the key aldehyde intermediate can be achieved from 4,6-dihydroxypyrimidine. This process involves a Vilsmeier-Haack type formylation followed by chlorination.

Reaction Mechanism

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃). In this case, the dihydroxypyrimidine is the nucleophile that attacks the Vilsmeier reagent. The subsequent chlorination of the hydroxyl groups to chloro groups is also achieved using phosphorus oxychloride.

Dihydroxypyrimidine [label="4,6-Dihydroxypyrimidine"]; VilsmeierReagent [label="Vilsmeier Reagent\n(from DMF + POCl3)"]; FormylatedIntermediate [label="Formylated Dihydroxypyrimidine"]; AldehydeProduct [label="2,6-Dichloropyrimidine-4-carbaldehyde", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Dihydroxypyrimidine -> FormylatedIntermediate [label="Formylation"]; FormylatedIntermediate -> AldehydeProduct [label="Chlorination (POCl3)"]; VilsmeierReagent -> FormylatedIntermediate [style=dotted]; }

Figure 2: Conceptual workflow for the synthesis of the aldehyde intermediate.

Experimental Protocol

Materials:

-

4,6-Dihydroxypyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Water

-

Diethyl ether or other suitable extraction solvent

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ethyl acetate (EtOAc)

-

Petroleum ether

Procedure: [8]

-

In a fume hood, carefully add N,N-dimethylformamide (DMF) to phosphorus oxychloride (POCl₃) at 0 °C with stirring. Continue stirring for 1 hour at this temperature.

-

To this mixture, add 4,6-dihydroxypyrimidine in portions, ensuring the temperature remains controlled. Stir the resulting mixture at room temperature for 30 minutes.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, cool the mixture and remove the excess volatiles by distillation under reduced pressure.

-

Carefully pour the residue onto crushed ice with vigorous stirring.

-

Extract the aqueous phase multiple times with a suitable organic solvent such as diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and then with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization from a mixture of ethyl acetate and petroleum ether to yield 2,6-dichloro-5-pyrimidinecarbaldehyde.

| Parameter | Value | Reference |

| Starting Material | 4,6-Dihydroxypyrimidine | [8] |

| Key Reagents | POCl₃, DMF | [8] |

| Reaction Time | ~4.5 hours | [8] |

| Reported Yield | 55% | [8] |

| Product | 2,6-Dichloro-5-pyrimidinecarbaldehyde | [5] |

Step 2: Reductive Amination to N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine

With the key aldehyde intermediate in hand, the final step is a reductive amination with ethanamine. This reaction proceeds in two stages: the formation of an imine intermediate followed by its reduction to the final secondary amine.

Reaction Mechanism

The carbonyl group of the aldehyde reacts with the primary amine (ethanamine) to form a hemiaminal, which then dehydrates to form an imine. The imine is then reduced in situ by a suitable reducing agent to yield the target N-((2,6-dichloropyrimidin-4-yl)methyl)ethanamine.

Aldehyde [label="2,6-Dichloropyrimidine-4-carbaldehyde"]; Ethanamine [label="Ethanamine"]; Imine [label="Imine Intermediate"]; FinalProduct [label="N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Aldehyde -> Imine [label="+ Ethanamine\n- H2O"]; Ethanamine -> Imine [style=dotted]; Imine -> FinalProduct [label="Reduction\n(e.g., NaBH(OAc)3)"]; }

Figure 3: Mechanism of the reductive amination step.

Experimental Protocol

Materials:

-

2,6-Dichloropyrimidine-4-carbaldehyde

-

Ethanamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or another suitable reducing agent (e.g., sodium cyanoborohydride)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2,6-dichloropyrimidine-4-carbaldehyde in a suitable anhydrous aprotic solvent such as dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add ethanamine to the solution. If using a solution of ethanamine, add it dropwise. If using gaseous ethanamine, bubble it through the solution. A slight excess of the amine is typically used.

-

If desired, a catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for a period of time (e.g., 1-2 hours) to allow for imine formation.

-

In a separate flask, prepare a slurry or solution of the reducing agent, such as sodium triacetoxyborohydride, in the same solvent.

-

Cool the reaction mixture to 0 °C and add the reducing agent portion-wise, monitoring for any exotherm.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

The crude N-((2,6-dichloropyrimidin-4-yl)methyl)ethanamine can be purified by column chromatography on silica gel.

| Parameter | Value |

| Starting Material | 2,6-Dichloropyrimidine-4-carbaldehyde |

| Key Reagents | Ethanamine, Sodium triacetoxyborohydride |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Product | N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine |

Conclusion

The synthesis pathway detailed in this guide provides a reliable and efficient method for the preparation of N-((2,6-dichloropyrimidin-4-yl)methyl)ethanamine. By leveraging the selective reactivity of the C4 position of the pyrimidine ring and employing a well-established two-step sequence involving the formation and subsequent reductive amination of a key aldehyde intermediate, this important building block can be accessed in good yields and high purity. The provided protocols are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis of novel pyrimidine-based compounds with therapeutic potential.

References

-

Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI. [Link][1]

-

Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed. [Link][2]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. [Link][3]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Publications. [Link][4]

-

CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents. [9]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link][6]

-

US5525724A - Process for the preparation of chloropyrimidines. Google Patents. [10]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link][11]

-

Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society. [Link]

-

Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. NINGBO INNO PHARMCHEM CO.,LTD. [Link][12]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link][13]

-

CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof. Google Patents. [14]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. NIH. [Link][15]

-

US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine. Google Patents. [16]

-

Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives. PubMed. [Link][17]

-

WO2010115950A2 - Process for the preparation of pyrimidine derivatives. Google Patents. [18]

-

REACTIVE DYES BASED ON 2,4,6-TRICHLORO- PYRIMIDINE-5-CARBALDEHYDE ANCHOR GROUP. UPB. [Link][19]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link][7]

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. PubMed. [Link][20]

-

Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC. [Link][21]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Thieme. [Link][22]

-

US8252927B2 - Synthesis of substituted 4-amino-pyrimidines. Google Patents. [23]

-

CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine. Google Patents. [24]

-

US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine. Google Patents. [26]

-

Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. PMC. [Link][27]

-

Facile Modifications at the C4 Position of Pyrimidine Nucleosides via In Situ Amide Activation with 1H-Benzotriazol-1-yloxy-tris(dimethyl-amino)phosphonium Hexafluorophosphate. PubMed. [Link][28]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Facile functionalization at the C4 position of pyrimidine nucleosides via amide group activation with (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and biological evaluations of the products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. wuxibiology.com [wuxibiology.com]

- 8. 4,6-Dichloro-5-pyrimidinecarbaldehyde synthesis - chemicalbook [chemicalbook.com]

- 9. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]

- 10. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

- 13. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 14. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]

- 15. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 17. Functionalization of pyrimidine and purine nucleosides at C4 and C6: C-nucleophilic substitution of their C4- and C6-(1,2,4-triazol-1-yl) derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. WO2010115950A2 - Process for the preparation of pyrimidine derivatives - Google Patents [patents.google.com]

- 19. scientificbulletin.upb.ro [scientificbulletin.upb.ro]

- 20. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. US8252927B2 - Synthesis of substituted 4-amino-pyrimidines - Google Patents [patents.google.com]

- 24. CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 25. 4,6-Dichloro-2-methylpyrimidine | C5H4Cl2N2 | CID 234997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 27. Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Facile Modifications at the C4 Position of Pyrimidine Nucleosides via In Situ Amide Activation with 1H-Benzotriazol-1-yloxy-tris(dimethyl-amino)phosphonium Hexafluorophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine

Introduction

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine is a substituted pyrimidine derivative. The pyrimidine core is a fundamental heterocyclic scaffold found in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The presence of two chlorine atoms on the pyrimidine ring significantly influences the molecule's electronic properties, rendering it an important intermediate for further chemical modifications. This guide provides a comprehensive overview of the predicted physicochemical properties of this compound and outlines the standard methodologies for their experimental determination. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Computed Properties

The foundational step in characterizing any chemical entity is to establish its precise chemical identity. For N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine, this includes its structural representation, molecular formula, and key computed molecular descriptors.

The IUPAC name, N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine, defines a molecule with an ethanamine group attached via a methyl linker to the 4-position of a 2,6-dichloropyrimidine ring.

Table 1: Chemical Identity and Computed Properties

| Identifier | Value | Source |

| IUPAC Name | N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine | - |

| Molecular Formula | C₇H₉Cl₂N₃ | - |

| Molecular Weight | 206.07 g/mol | - |

| Canonical SMILES | CCNCC1=CC(=NC(=N1)Cl)Cl | - |

| InChI Key | (Predicted) | - |

| CAS Number | Not available in searched databases | - |

| XLogP3-AA | 2.1 (Predicted based on similar structures) | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 37.8 Ų (Predicted based on similar structures) | [1] |

| Complexity | 175 (Predicted based on similar structures) | [1] |

Note: Some properties are predicted based on the analysis of structurally similar compounds found in chemical databases.

Synthesis Pathway

A plausible synthetic route for N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine involves the nucleophilic substitution of a chlorine atom on a dichloropyrimidine precursor with ethanamine. A common starting material for such syntheses is 4,6-dichloropyrimidine.[2] The synthesis of related N-substituted aminopyrimidines has been documented, often involving the reaction of a dichloropyrimidine with the desired amine in the presence of a base in a suitable solvent.[3][4]

Caption: Proposed synthetic workflow for N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine.

Experimental Determination of Physicochemical Properties

The physicochemical properties of a compound are crucial for its application, particularly in drug discovery and development, as they influence solubility, absorption, distribution, metabolism, and excretion (ADME).[5][6]

Melting and Boiling Point

The melting and boiling points are fundamental physical properties that provide an indication of the purity of a compound. These properties are influenced by intermolecular forces.

Experimental Protocol: Melting Point Determination (Capillary Method) [7]

-

Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate.

-

Observation: The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting range.

For N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine, a sharp melting range would indicate high purity.

Solubility

Aqueous solubility is a critical factor for the bioavailability of a potential drug candidate.[6]

Experimental Protocol: Kinetic Solubility Measurement [6]

-

Stock Solution Preparation: A high-concentration stock solution of the compound is prepared in an organic solvent (e.g., DMSO).

-

Aqueous Buffer Addition: Aliquots of the stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.

-

Equilibration and Precipitation: The solution is mixed and allowed to equilibrate, during which any precipitate is formed.

-

Separation: The solid precipitate is separated from the supernatant by filtration or centrifugation.

-

Quantification: The concentration of the compound in the supernatant is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH. This is critical for understanding its behavior in biological systems.[5]

Experimental Protocol: pKa Determination by RP-HPLC [5]

-

Mobile Phase Preparation: A series of mobile phases with varying pH values are prepared using appropriate buffers.

-

Chromatographic Analysis: The compound is injected into a reverse-phase high-performance liquid chromatography (RP-HPLC) system, and the retention time is measured for each mobile phase pH.

-

Data Analysis: The retention factor (k') is plotted against the mobile phase pH. The pKa is determined from the inflection point of the resulting sigmoidal curve. The principle behind this method is that the retention time of the ionized and neutral forms of the compound will differ.[5]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of newly synthesized compounds.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8]

Predicted ¹H NMR Spectrum:

-

Ethyl group: A triplet corresponding to the methyl protons and a quartet for the methylene protons.

-

Methylene bridge: A singlet or a doublet depending on the coupling with the adjacent NH proton.

-

Pyrimidine ring: A singlet for the proton at the 5-position.

-

Amine proton: A broad singlet.

Predicted ¹³C NMR Spectrum:

-

Distinct signals for the two carbons of the ethyl group, the methylene bridge carbon, and the three distinct carbons of the pyrimidine ring. The carbons attached to chlorine atoms would appear at a characteristic downfield shift.

Experimental Protocol: NMR Spectroscopy [9]

-

Sample Preparation: 10-20 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[9]

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

-

Data Processing and Analysis: The acquired data is processed (Fourier transform, phasing, and baseline correction) and the chemical shifts, multiplicities, and integrations are analyzed to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8]

Predicted IR Absorption Bands:

-

N-H stretch: A medium intensity band in the region of 3300-3500 cm⁻¹.

-

C-H stretch: Bands in the region of 2850-3000 cm⁻¹.

-

C=N and C=C stretching (pyrimidine ring): Strong absorptions in the 1400-1600 cm⁻¹ region.[9]

-

C-Cl stretch: A strong band in the lower wavenumber region (around 800 cm⁻¹).[9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy [9]

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: Pressure is applied to ensure good contact, and the IR spectrum is recorded.

-

Data Analysis: The positions and intensities of the absorption bands are correlated with known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern.[8]

Predicted Mass Spectrum:

-

Molecular Ion Peak ([M]⁺): A prominent peak corresponding to the molecular weight of the compound (206.07 g/mol ). The isotopic pattern of the two chlorine atoms will result in characteristic [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

-

Fragmentation Pattern: Fragmentation may involve the loss of the ethyl group, the entire ethanamine side chain, or chlorine atoms.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS) [9]

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).

-

Ionization: The sample is ionized using a high-energy electron beam (typically 70 eV).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole).

-

Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

Caption: Logical workflow for the synthesis and characterization of a novel chemical entity.

Conclusion

References

- Methods for determining the physico-chemical properties under REACH 1/2. Prévention du risque chimique, France, 2007, 2009.

- Nakov, N. (2021). Chromatographic Approaches for Physicochemical Characterization of Compounds. In Chromatography At a Glance (Vol. 1, Chapter 1, pp. 1-22). Open Access eBooks.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility. Analytical Chemistry, 72(8), 1781–1787.

-

LabSolutions. (n.d.). 2,6-Dichloro-N-methylpyrimidin-4-amine. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 2,6-Dichloropyrimidin-4-amine. Retrieved from [Link]

-

NIST. (n.d.). Ethanamine, N-ethyl-N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N-[(2,6-dichlorophenyl)methyl]-12,13-dimethoxy-3,4-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),4,10,12-pentaen-5-amine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Amino-4,6-dichloropyrimidin-5-yl)formamide. Retrieved from [Link]

- Benchchem. (n.d.). Spectroscopic Profile of 4-Amino-2,6-dichloropyrimidine: A Technical Guide.

- Google Patents. (n.d.). US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.

- Benchchem. (n.d.).

- MDPI. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(23), 5678.

-

ChemBK. (2024). 2-Amino-4,6-dichloropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,4-dichloro-6-methylpyrimidin-5-yl)ethanimine. Retrieved from [Link]

- Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine.

- Google Patents. (n.d.). CN1259517A - Method for preparing 2,5-diamino-4,6-dichloropyrimidine.

-

PubChem. (n.d.). Ethanamine, 2,2-dichloro-N-methyl-. Retrieved from [Link]

- Benchchem. (n.d.).

-

PubChem. (n.d.). 4-Pyrimidinamine, 2,6-dichloro-. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4,6-Dichloropyrimidine | 1193-21-1 [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. openaccessebooks.com [openaccessebooks.com]

- 6. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 7. prc.cnrs.fr [prc.cnrs.fr]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Navigating the Synthesis and Application of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine: A Technical Guide for Advanced Drug Discovery

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of 2,6-Dichloropyrimidine

In the landscape of medicinal chemistry, the pyrimidine core stands as a "privileged scaffold," a foundational structure consistently found in a multitude of biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to engage in various non-covalent interactions make it an ideal starting point for drug design. The strategic placement of two chlorine atoms at the 2 and 6 positions of the pyrimidine ring, as seen in N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine, creates a highly versatile intermediate. These chlorine atoms act as excellent leaving groups, paving the way for a diverse range of nucleophilic substitution reactions. This inherent reactivity allows for the systematic construction of vast chemical libraries, a cornerstone of modern structure-activity relationship (SAR) studies aimed at discovering novel therapeutic agents.

While a specific CAS (Chemical Abstracts Service) number for N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine is not readily found in public databases, indicating its status as a potentially novel or less-documented compound, this guide will provide a comprehensive framework for its synthesis, characterization, and potential applications. By leveraging established chemical principles and data from closely related analogues, researchers can confidently approach the synthesis and utilization of this and similar compounds in their drug discovery programs.

Core Physicochemical and Computed Properties

To provide a foundational understanding of the expected characteristics of the title compound, the properties of a structurally similar analogue, N-[(2,6-dichloropyrimidin-4-yl)methyl]cyclopropanamine (CAS No. 1289387-98-9), are presented below. These computed properties offer valuable insights into the molecule's size, polarity, and potential behavior in biological systems.[1]

| Property | Value | Source |

| Molecular Formula | C8H9Cl2N3 | [1] |

| Molecular Weight | 218.08 g/mol | [1] |

| XLogP3-AA (Lipophilicity) | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 37.8 Ų | [1] |

| Complexity | 175 | [1] |

Strategic Synthesis and Mechanistic Considerations

The synthesis of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine can be logically approached through a two-step process starting from commercially available 4,6-dihydroxy-2-methylpyrimidine. The key transformations involve a chlorination step followed by a nucleophilic substitution.

Overall Synthetic Scheme

Sources

Spectroscopic Characterization of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine in Medicinal Chemistry

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The dichloropyrimidine core is a well-established scaffold in the design of bioactive molecules, with the chlorine atoms serving as versatile handles for further chemical modification through nucleophilic aromatic substitution (SNAr) reactions.[1] This allows for the systematic generation of compound libraries to explore structure-activity relationships (SAR). The structural features of this compound make it a valuable precursor for synthesizing more complex molecules targeting a range of biological pathways, including kinase inhibition and folate metabolism.[1]

The unequivocal structural confirmation of such synthesized compounds is a critical pillar of chemical and pharmaceutical research.[2] A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provides the necessary evidence to verify the molecular structure and confirm the identity of the target compound. This guide provides an in-depth analysis of the expected spectral data for N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine and outlines the experimental protocols for their acquisition and interpretation.

Molecular Structure and Key Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure.

Caption: Molecular structure of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.[2] The chemical shift (δ), multiplicity (splitting pattern), and integration of signals are key parameters for structural elucidation.

¹H NMR Spectroscopy

The proton NMR spectrum of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine is expected to show distinct signals corresponding to the aromatic proton on the pyrimidine ring, the methylene groups, the amine proton, and the terminal methyl group.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.0-7.5 | Singlet | 1H | H-5 (pyrimidine ring) |

| ~3.8-4.0 | Singlet | 2H | -CH₂- (attached to pyrimidine) |

| ~2.7-2.9 | Quartet | 2H | -CH₂- (ethyl group) |

| ~1.1-1.3 | Triplet | 3H | -CH₃ (ethyl group) |

| Variable | Broad Singlet | 1H | -NH- |

Rationale for Predictions: The chemical shift of the pyrimidine H-5 proton is influenced by the two electron-withdrawing chlorine atoms and the nitrogen atoms in the ring, leading to a downfield shift. The methylene group attached to the pyrimidine ring will also be deshielded. The ethyl group protons will exhibit typical quartet and triplet splitting patterns due to spin-spin coupling. The amine proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~165 | C4 |

| ~160 | C2, C6 |

| ~110 | C5 |

| ~50 | -CH₂- (attached to pyrimidine) |

| ~45 | -CH₂- (ethyl group) |

| ~15 | -CH₃ (ethyl group) |

Rationale for Predictions: The carbon atoms directly bonded to chlorine (C2, C6) and nitrogen will be significantly deshielded. The C4 carbon, attached to the exocyclic aminomethyl group, will also appear at a downfield chemical shift. The aliphatic carbons of the ethyl group will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[2]

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.[2]

-

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural insights from its fragmentation pattern.[2]

Expected Mass Spectrum

For N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine (Molecular Formula: C₈H₁₀Cl₂N₄), the expected molecular weight is approximately 236.04 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern. The M+2 peak will have an intensity of about 65% of the M⁺ peak, and the M+4 peak will be about 10% of the M⁺ peak.

| m/z Value | Interpretation |

| 236/238/240 | [M]⁺, Molecular ion with isotopic pattern for two chlorine atoms |

| 207/209 | [M - C₂H₅]⁺, Loss of the ethyl group |

| 172/174 | [M - C₂H₅N - H]⁺, Further fragmentation |

| 148/150 | [C₄H₂Cl₂N₂]⁺, Dichloropyrimidine ring fragment |

Hypothetical Fragmentation Pathway

Caption: A plausible fragmentation pathway for N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine in mass spectrometry.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.

-

Data Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum over a suitable m/z range.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.[3]

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3500 | Medium, Broad | N-H stretching (secondary amine) |

| 2850-2960 | Medium | C-H stretching (aliphatic CH₂ and CH₃) |

| ~1600 | Strong | C=N stretching (pyrimidine ring) |

| ~1550 | Strong | C=C stretching (pyrimidine ring) |

| ~1450 | Medium | C-H bending (aliphatic) |

| ~1250 | Medium | C-N stretching |

| ~800 | Strong | C-Cl stretching |

Rationale for Predictions: The presence of the N-H bond in the secondary amine will give rise to a characteristic absorption band in the 3300-3500 cm⁻¹ region. The aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹. The aromatic C=N and C=C stretching vibrations of the pyrimidine ring will be observed in the 1600-1500 cm⁻¹ region. The strong absorption around 800 cm⁻¹ is indicative of the C-Cl bonds.[3]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (KBr Pellet Technique):

-

Grind a small amount of the solid sample with dry potassium bromide (KBr).

-

Press the mixture into a thin, transparent pellet.[3]

-

-

Sample Preparation (ATR Technique):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

-

Data Acquisition:

-

Place the sample (pellet or on the ATR crystal) in the IR spectrometer.

-

Record the spectrum, typically over the range of 4000-400 cm⁻¹.[3]

-

Integrated Spectroscopic Analysis Workflow

The structural confirmation of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine relies on the synergistic interpretation of data from all three spectroscopic techniques.

Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine.

Conclusion

The comprehensive spectroscopic analysis of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine using NMR, MS, and IR techniques provides a robust framework for its structural elucidation and confirmation. The predicted spectral data, based on the analysis of similar compounds and fundamental spectroscopic principles, serve as a reliable reference for researchers in the field of drug discovery. Adherence to the detailed experimental protocols outlined in this guide will ensure the acquisition of high-quality data, which is paramount for the integrity of chemical research and the advancement of medicinal chemistry projects.

References

- Sharma, V.K., Kumar, P., & Sharma, S.D. (1998). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry, 10(3), 527-531.

-

QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 77531, 2,4-Dichloropyrimidine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 82387, 4-Pyrimidinamine, 2,6-dichloro-. Available from: [Link]

-

Fokin, A. A., Gurskaya, L. Y., Shubina, T. E., Isaev, A. K., Krasutsky, A. P., & Schreiner, P. R. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1957. Available from: [Link]

Sources

A Methodological Guide to Determining the Solubility of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine for Preclinical Research

Abstract: The determination of a compound's solubility is a cornerstone of early-stage drug discovery and chemical development.[1][2][3][4] Poorly soluble molecules present significant challenges, including reduced bioavailability, unreliable assay results, and difficulties in formulation.[1][2][3] This guide addresses the novel compound N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine. Given the absence of extensive public data on this specific molecule, this document provides a dual approach: first, a predictive analysis of its solubility based on its structural components, and second, a detailed, field-proven experimental protocol for its precise determination in common laboratory solvents. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a foundational physicochemical profile for novel chemical entities.

Introduction: The Critical Role of Solubility

In the journey of a new chemical entity (NCE) from laboratory bench to clinical application, solubility is a critical gatekeeper parameter.[2][3] It dictates the concentration of a drug that can be achieved in solution and, consequently, its ability to be absorbed and reach its pharmacological target in effective concentrations.[1][5] More than 40% of NCEs developed in the pharmaceutical industry are poorly soluble in water, a major hurdle for formulation scientists.[1][3] Early and accurate assessment of solubility helps to de-risk projects by identifying potential liabilities, guiding lead optimization, and informing formulation strategies.[4][5]

This guide focuses on N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine, a substituted pyrimidine. The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active molecules.[6][7][8] Understanding the solubility of this specific derivative is paramount for any further investigation into its potential applications.

Physicochemical Profile & Predicted Solubility

A molecule's solubility is fundamentally dictated by its structure. By deconstructing N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine, we can make informed predictions about its behavior in various solvents.

Molecular Structure:

Component Analysis:

-

2,6-Dichloropyrimidine Core: This heterocyclic aromatic ring is the dominant feature. The two chlorine atoms are strongly electron-withdrawing, making the ring π-deficient.[8] This core is largely hydrophobic and will favor interactions with non-polar to moderately polar organic solvents. Dichloropyrimidine analogs are often soluble in solvents like methanol, ethyl acetate, and dichloromethane.[9]

-

Ethylamine Side Chain (-CH₂-NH-CH₂-CH₃): This secondary amine introduces polarity and the capacity for hydrogen bonding. The nitrogen atom can act as a hydrogen bond acceptor. As a weak base, this amine group suggests that the compound's solubility will be highly pH-dependent in aqueous media; it will be significantly more soluble in acidic solutions due to the formation of a protonated, charged salt.

Predicted Physicochemical Properties:

| Property | Predicted Value/Characteristic | Rationale / Source |

| Molecular Formula | C₇H₉Cl₂N₃ | Based on structure |

| Molecular Weight | 206.08 g/mol | Calculated from formula |

| Appearance | Likely a crystalline solid | Typical for similar pyrimidine derivatives[10][11] |

| Polarity | Moderately polar | Combination of a large hydrophobic core and a smaller polar amine group |

| pKa (Predicted) | ~8-9 (for the secondary amine) | Typical range for secondary alkylamines |

| logP (Predicted) | ~2.0 - 2.5 | Estimated based on similar structures[12] |

Qualitative Solubility Predictions:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility is expected to be low in neutral water due to the dominant hydrophobic dichloropyrimidine core. However, in acidic aqueous buffers (e.g., pH 1-4), solubility should increase dramatically. Solubility will likely be moderate in alcohols like methanol and ethanol, which can solvate both the polar amine and, to some extent, the aromatic ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[13][14] These are excellent solvents for a wide range of organic compounds. Acetonitrile will likely also be a good solvent, though perhaps less effective than DMSO or DMF.

-

Low/Non-Polar Solvents (e.g., Dichloromethane, Ethyl Acetate, Toluene): Moderate to good solubility is expected in chlorinated solvents like Dichloromethane (DCM) due to favorable interactions with the chlorinated ring. Ethyl acetate should also be a viable solvent. Solubility is predicted to be low in highly non-polar solvents like toluene or hexanes.

Experimental Protocol for Solubility Assessment

To move beyond prediction, empirical determination is essential. The Shake-Flask Method is the gold-standard for determining thermodynamic (equilibrium) solubility and is highly recommended for its reliability.[15][16]

Principle of the Shake-Flask Method

This method involves agitating an excess amount of the solid compound in a chosen solvent for a prolonged period until the solution is saturated and in equilibrium with the undissolved solid.[17][18] After separating the solid, the concentration of the compound in the clear supernatant is measured, which represents its solubility at that temperature.[18][19]

Materials and Reagents

-

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine (solid, >98% purity)

-

Analytical Balance (4-decimal place)

-

Glass Vials (e.g., 2-4 mL) with screw caps

-

Orbital Shaker with temperature control

-

Centrifuge

-

Syringe Filters (0.22 µm, PTFE or other chemically resistant membrane)

-

HPLC-UV or UPLC-MS system

-

Solvents (HPLC grade or higher):

-

Water (pH 7.4 Phosphate Buffered Saline - PBS)

-

0.1 M Hydrochloric Acid (HCl)

-

Dimethyl Sulfoxide (DMSO)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Acetonitrile (ACN)

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of the solid compound (e.g., ~5-10 mg) to a pre-weighed glass vial. The key is to ensure solid material remains at the end of the experiment.[17]

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 250-300 RPM).[17] Allow the mixtures to equilibrate for 24-48 hours. A 24-hour period is typically sufficient for most compounds to reach equilibrium.[17][18]

-

Phase Separation: After equilibration, remove the vials and let them stand for ~30 minutes to allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 10-15 minutes.[13][20]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For immediate analysis, filter this aliquot through a 0.22 µm syringe filter into a clean vial. Self-Validation Check: Visually inspect the filtered sample against a light source to ensure no particulate matter is present.

-

Dilution & Quantification: Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration that falls within the linear range of your analytical method's calibration curve.

-

Analysis: Analyze the diluted sample using a validated HPLC-UV or UPLC-MS method to determine the concentration. The pyrimidine ring serves as a strong chromophore for UV detection (typically around 260-270 nm).[19]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Results should be recorded in a clear, tabular format. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Table for Experimental Solubility Data:

| Solvent | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (µg/mL) ± SD | Qualitative Classification |

| Water (PBS, pH 7.4) | 25 | Experimental Value | Experimental Value | e.g., Poorly Soluble |

| 0.1 M HCl | 25 | Experimental Value | Experimental Value | e.g., Soluble |

| DMSO | 25 | Experimental Value | Experimental Value | e.g., Very Soluble |

| Methanol | 25 | Experimental Value | Experimental Value | e.g., Soluble |

| Ethanol | 25 | Experimental Value | Experimental Value | e.g., Soluble |

| Acetonitrile | 25 | Experimental Value | Experimental Value | e.g., Freely Soluble |

| Dichloromethane | 25 | Experimental Value | Experimental Value | e.g., Soluble |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value | e.g., Sparingly Soluble |

Interpretation:

-

High solubility in 0.1 M HCl compared to PBS would confirm the basic nature of the amine and its potential for salt formation to improve aqueous solubility.

-

High solubility in DMSO (>10 mg/mL) makes it an excellent solvent for preparing high-concentration stock solutions for biological assays.[13]

-

Solubility in ethanol and methanol provides options for formulation in mixed aqueous/organic systems.

-

Data from DCM and Ethyl Acetate are crucial for guiding purification strategies (e.g., extraction, chromatography).

Conclusion

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012. [Link]

-

Fitos, I. et al. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

B-I. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]

-

Quora. (2017). How do you perform the shake flask method to determine solubility?. [Link]

-

Singh, S., & Singh, V. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical and Pharmaceutical Research, 7(5), 540-546. [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Al-Ostath, A. et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(10), 4053. [Link]

-

ResearchGate. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

-

Al-Omary, F. A. M. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. [Link]

-

Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99(12), 4946-4966. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Pyrimidine Derivatives: Chemical Properties and Applications in Research. [Link]

-

PubChem. (n.d.). N-(2,4-dichloro-6-methylpyrimidin-5-yl)ethanimine. [Link]

Sources

- 1. ucd.ie [ucd.ie]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scialert.net [scialert.net]

- 9. rvrlabs.com [rvrlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. 4,6-ジクロロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 12. N-(2,4-dichloro-6-methylpyrimidin-5-yl)ethanimine | C7H7Cl2N3 | CID 90064202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. dissolutiontech.com [dissolutiontech.com]

- 16. researchgate.net [researchgate.net]

- 17. quora.com [quora.com]

- 18. enamine.net [enamine.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine mechanism of action prediction

An In-Depth Technical Guide to Predicting the Mechanism of Action for N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine

Abstract

The dichloropyrimidine scaffold is a cornerstone in modern medicinal chemistry, renowned for its utility in developing targeted therapeutics. This guide presents a comprehensive, multi-disciplinary strategy for elucidating the mechanism of action of a novel dichloropyrimidine derivative, N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine. We will traverse a logical workflow from hypothesis generation, rooted in the known chemical liabilities and biological precedents of the dichloropyrimidine core, to rigorous in silico and in vitro validation. This document is intended for researchers, scientists, and drug development professionals, providing not only a strategic framework but also actionable experimental protocols and the rationale underpinning each methodological choice. Our central hypothesis posits that N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine functions as a kinase inhibitor, a premise we will systematically deconstruct and evaluate.

Introduction: The Privileged Dichloropyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif found in a plethora of biologically active compounds, including nucleic acids.[1] Chemical modification of this scaffold has yielded numerous therapeutic agents with diverse pharmacological activities, such as antimicrobial, anti-cancer, and antiviral properties.[1] The 2,4,6-trichloropyrimidine derivative, and by extension its dichlorinated analogs, are particularly valuable as chemical intermediates due to the reactivity of the chlorine atoms, which are susceptible to nucleophilic substitution.[2][3] This reactivity allows for the systematic introduction of various functional groups to create libraries of compounds for biological screening.[4][5] Notably, the dichloropyrimidine core is a recurring feature in many kinase inhibitors, where the pyrimidine ring often serves as a scaffold to orient functional groups for interaction with the ATP-binding pocket of the target kinase.[2][6]

Given this context, a novel compound, N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine, which features the characteristic dichloropyrimidine core, warrants investigation as a potential modulator of cellular signaling pathways, with a high probability of acting as a kinase inhibitor.

Hypothesis Generation: A Kinase Inhibitor Candidate

Based on the prevalence of the dichloropyrimidine scaffold in known kinase inhibitors, our primary hypothesis is that N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine exerts its biological effect by inhibiting the activity of one or more protein kinases. The ethylamine side chain at the 4-position is hypothesized to contribute to target binding, potentially through hydrogen bonding or by occupying a hydrophobic pocket within the kinase active site. The two chlorine atoms at the 2 and 6 positions are expected to be crucial for the interaction with the hinge region of the kinase.

To systematically investigate this hypothesis, we will employ a tiered approach, beginning with computational predictions to identify high-probability kinase targets, followed by in vitro biochemical assays for validation, and culminating in cellular assays to confirm target engagement and elucidate downstream pathway effects.

In Silico Target Prediction: A Computational Approach

Before embarking on extensive and resource-intensive wet-lab experiments, a computational screening of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine against a panel of known kinase crystal structures can provide valuable insights and help prioritize experimental efforts. Molecular docking simulations will be the primary tool for this initial phase.

Molecular Docking Protocol

This protocol outlines the steps for performing molecular docking of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine against a library of human kinases.

Objective: To predict the binding affinity and binding mode of the compound to various kinases and to identify a shortlist of potential targets.

Materials:

-

3D structure of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine (generated and energy-minimized using a molecular modeling software like ChemDraw or Avogadro).

-

A library of high-resolution kinase crystal structures (downloadable from the Protein Data Bank - PDB).

-

Molecular docking software (e.g., AutoDock Vina, Schrödinger's Glide, or similar).

-

A high-performance computing cluster for efficient processing.

Methodology:

-

Ligand Preparation:

-

Draw the 2D structure of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine.

-

Convert the 2D structure to a 3D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges to the atoms.

-

Save the prepared ligand in a suitable format (e.g., .pdbqt for AutoDock Vina).

-

-

Protein Preparation:

-

Select a diverse panel of human kinases from the PDB. Prioritize kinases implicated in major diseases like cancer and inflammation.

-

For each kinase, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens to the protein structure.

-

Assign partial charges (e.g., Gasteiger charges).

-

Define the binding site (grid box) around the ATP-binding pocket.

-

-

Molecular Docking Simulation:

-

Run the docking algorithm to predict the binding poses of the ligand within the defined binding site of each kinase.

-

The docking program will generate a series of binding poses and a corresponding binding energy score for each.

-

-

Data Analysis and Target Prioritization:

-

Rank the kinases based on the predicted binding energies. Lower binding energies typically indicate a more favorable interaction.

-

Visually inspect the top-ranked binding poses to ensure that the interactions are chemically reasonable (e.g., hydrogen bonds with the hinge region, hydrophobic interactions).

-

Prioritize kinases that show consistent, low-energy binding poses for further experimental validation.

-

Predicted Interaction Diagram

The following diagram illustrates a hypothetical binding mode of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine within a kinase ATP-binding pocket, as might be predicted by molecular docking.

Caption: Predicted binding mode of the compound in a kinase active site.

In Vitro Kinase Profiling: Biochemical Validation

The in silico predictions must be validated experimentally. A biochemical kinase assay is the gold standard for determining if a compound directly inhibits the enzymatic activity of a kinase.

Kinase Panel Screening Protocol

Objective: To quantitatively measure the inhibitory activity of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine against a panel of purified kinases.

Materials:

-

N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine (synthesized and purified, with concentration accurately determined).

-

A panel of purified, active kinases (selected based on in silico predictions and therapeutic relevance).

-

Specific peptide substrates for each kinase.

-

ATP (adenosine triphosphate).

-

Kinase assay buffer.

-

A detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar).

-

A multi-well plate reader capable of luminescence or fluorescence detection.

Methodology:

-

Compound Preparation:

-

Prepare a stock solution of the compound in 100% DMSO.

-

Create a serial dilution series of the compound in the assay buffer.

-

-

Assay Setup:

-

In a multi-well plate, add the kinase, its specific substrate, and the compound at various concentrations.

-

Include positive controls (no inhibitor) and negative controls (no kinase).

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a defined period.

-

-

Detection:

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent will generate a signal (e.g., luminescence) that is inversely proportional to the amount of ADP produced, and thus to the kinase activity.

-

-

Data Analysis:

-

Measure the signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

-

Sample Data Presentation

| Kinase Target | IC₅₀ (nM) |

| Kinase A | 50 |

| Kinase B | 250 |

| Kinase C | >10,000 |

| Kinase D | 80 |

Cellular Target Engagement and Pathway Analysis

Confirming that the compound interacts with its intended target in a cellular environment and modulates downstream signaling is a critical step.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful technique to verify direct target engagement in intact cells.

Objective: To demonstrate that N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine binds to its target kinase in cells, leading to its thermal stabilization.

Methodology:

-

Cell Treatment: Treat cultured cells with either the compound or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

-

Western Blotting: Analyze the amount of the target kinase remaining in the soluble fraction at each temperature by Western blotting.

-

Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.

Western Blotting for Pathway Analysis

Objective: To assess the effect of the compound on the phosphorylation status of downstream substrates of the target kinase.

Methodology:

-

Cell Treatment: Treat cells with the compound at various concentrations and for different durations.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for the phosphorylated and total forms of the target kinase's downstream substrates.

-

Analysis: A decrease in the phosphorylation of a known substrate upon treatment with the compound provides evidence of target inhibition in a cellular context.

Experimental Workflow Diagram

Caption: A streamlined workflow for mechanism of action elucidation.

Structure-Activity Relationship (SAR) Studies

To further validate the proposed mechanism and to optimize the compound's potency and selectivity, the synthesis and testing of analogs is essential. By systematically modifying different parts of the N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine molecule (the dichloropyrimidine core, the methyl linker, and the ethylamine side chain), researchers can gain a deeper understanding of the structural requirements for target binding and inhibition.

Conclusion and Future Directions

This guide has outlined a robust, integrated strategy for predicting and validating the mechanism of action of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine, with a strong focus on its potential as a kinase inhibitor. By combining computational modeling with rigorous biochemical and cellular assays, researchers can efficiently identify the molecular target(s) of this novel compound and elucidate its impact on cellular signaling pathways. The successful execution of this workflow will not only provide a clear understanding of the compound's mechanism of action but also lay the groundwork for its further preclinical and clinical development as a potential therapeutic agent.

References

- Understanding the Synthesis and Applications of 2,4,6-Trichloropyrimidine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- PubChem. (n.d.). 2,4,6-Trichloropyrimidine. National Center for Biotechnology Information.

- Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. (n.d.).

- 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine. (n.d.). Benchchem.

- Significance The Biological Activity to Pyrimidine Analogues. (2020). Scientific Journal of Medical Research.

- Applications of 5-Amino-4,6-dichloropyrimidine in Drug Discovery. (n.d.).

- 2,4,6-Trichloropyrimidine. (n.d.). CymitQuimica.

- 2,6-Dichloro-5-methylpyrimidin-4-amine. (n.d.). Benchchem.

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.). MDPI.

- Synthesis and biological activity of some pyrimidine derivatives. (2015). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 4. benchchem.com [benchchem.com]

- 5. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the In Silico Modeling of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine

Executive Summary

This technical guide provides a comprehensive framework for the in silico evaluation of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine, a novel dichloropyramidine derivative. Pyrimidine scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, forming the core of numerous approved drugs.[1][2] This document outlines a systematic, multi-step computational workflow designed to elucidate the therapeutic potential of this specific molecule. We will navigate the process from initial target identification through detailed molecular interaction analysis and pharmacokinetic profiling. The methodologies described herein are grounded in established computational chemistry principles, offering a self-validating system for predicting molecular behavior and guiding subsequent experimental validation. The ultimate goal is to build a robust computational dossier that characterizes the molecule's potential mechanism of action, binding stability, and drug-likeness, thereby accelerating its journey through the drug discovery pipeline.

Chapter 1: The Compound and the Computational Imperative

The Pyrimidine Scaffold: A Privileged Structure in Drug Design

The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized for its role in a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] Its presence in the nucleobases of DNA and RNA underscores its fundamental biological relevance. The specific compound of interest, N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine, features a 2,6-dichloro-substituted pyrimidine core. This substitution pattern is particularly noteworthy; the electron-withdrawing chlorine atoms create an electron-deficient ring, making the C2 and C6 positions susceptible to nucleophilic aromatic substitution.[4][5] This inherent reactivity provides a versatile handle for synthetic modification and library generation, a key advantage in structure-activity relationship (SAR) studies.[5]

The Role of In Silico Modeling in Modern Drug Discovery

The path from compound synthesis to clinical approval is notoriously long and expensive. In silico modeling has emerged as an indispensable tool to mitigate these challenges.[6] By simulating complex biological processes computationally, we can rapidly screen vast chemical libraries, predict ligand-target interactions, and evaluate pharmacokinetic profiles before committing significant resources to laboratory synthesis and testing. This "fail fast, fail cheap" paradigm allows researchers to prioritize candidates with the highest probability of success, transforming the traditional discovery process into a more targeted, data-driven endeavor.[2] This guide will detail a logical and efficient computational cascade for assessing N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine.

Caption: Overview of the integrated in silico workflow.

Chapter 2: Target Identification and Hypothesis Generation

Given that N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine is a novel compound, a primary biological target is not established. Therefore, the crucial first step is to generate a data-driven hypothesis for its potential mechanism of action.

Rationale for Target Hypothesis

The pyrimidine scaffold is a well-known "hinge-binder" motif found in many kinase inhibitors.[4][7] These compounds often form critical hydrogen bonds with the backbone of the kinase hinge region, a conserved structural element that is essential for ATP binding. Given this precedent, the most logical starting point for target identification is to screen our compound against a panel of human kinases. Cyclin-Dependent Kinase 2 (CDK2) is an attractive and well-characterized target implicated in cell cycle regulation and cancer, making it an excellent representative for this case study.[1][7][8]

Protocol: Reverse Docking for Target Identification

Reverse docking (or inverse docking) flips the conventional screening paradigm: instead of screening many ligands against one target, we screen one ligand against many potential targets.

Step-by-Step Methodology:

-

Ligand Preparation:

-

The 2D structure of N-((2,6-Dichloropyrimidin-4-yl)methyl)ethanamine is drawn using chemical sketcher software (e.g., ChemDraw).

-

The structure is converted to a 3D format and subjected to energy minimization using a force field like MMFF94 to obtain a low-energy conformation.

-

-

Target Database Preparation:

-

A curated library of high-resolution crystal structures of human kinases is assembled from the Protein Data Bank (PDB).

-

Each protein structure is prepared by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning partial charges (e.g., Gasteiger charges).

-

-

High-Throughput Docking:

-

The prepared ligand is systematically docked into the defined ATP-binding site of each kinase in the library using a validated docking program (e.g., AutoDock Vina).

-

-

Hit Prioritization:

-

The results are ranked based on the predicted binding energy scores. Targets that show superior binding affinity for the ligand are identified as high-priority candidates for further investigation. For this guide, we will proceed with the hypothesis that CDK2 (PDB ID: 1HCK) is a primary target.[1]

-

Chapter 3: Molecular Docking Simulation

With a hypothesized target (CDK2), the next step is to perform a detailed molecular docking analysis to predict the specific binding mode, affinity, and key intermolecular interactions. This provides the first atomic-level insight into how the compound might exert its biological effect.

Causality: Why Docking is a Foundational Step

Molecular docking serves as a computationally inexpensive and rapid method to generate plausible binding hypotheses. It filters binding orientations from billions of possibilities down to a handful of low-energy poses, allowing us to focus subsequent, more computationally intensive analyses on the most probable ligand-receptor complex.

Caption: Step-by-step molecular docking protocol.